molecular formula C11H16N2O B3230213 (S)-2-amino-3-methyl-N-phenylbutanamide CAS No. 129473-55-8

(S)-2-amino-3-methyl-N-phenylbutanamide

Cat. No.: B3230213
CAS No.: 129473-55-8
M. Wt: 192.26 g/mol
InChI Key: OVQXACDDVLRVJX-JTQLQIEISA-N
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Description

(S)-2-amino-3-methyl-N-phenylbutanamide is a chiral amide compound with a specific stereochemistry It is characterized by the presence of an amino group, a methyl group, and a phenyl group attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-amino-3-methyl-N-phenylbutanamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-amino-3-methylbutanoic acid and aniline.

    Amide Formation: The carboxylic acid group of (S)-2-amino-3-methylbutanoic acid is activated using a coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base such as triethylamine. This is followed by the addition of aniline to form the amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis process efficiently.

    Automated Systems: Employing automated systems for precise control of reaction conditions such as temperature, pH, and reaction time.

    Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: (S)-2-amino-3-methyl-N-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles under specific conditions.

    Reduction: The amide group can be reduced to form amines using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products:

    Oxidation Products: Imines or nitriles.

    Reduction Products: Amines.

    Substitution Products: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

(S)-2-amino-3-methyl-N-phenylbutanamide has diverse applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (S)-2-amino-3-methyl-N-phenylbutanamide involves its interaction with specific molecular targets. The compound may act by:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.

    Receptor Interaction: Modulating receptor activity by acting as an agonist or antagonist.

    Pathway Modulation: Influencing biochemical pathways by altering the activity of key enzymes or receptors involved in the pathway.

Comparison with Similar Compounds

    ®-2-amino-3-methyl-N-phenylbutanamide: The enantiomer of the compound with different stereochemistry.

    2-amino-3-methyl-N-phenylbutanamide: The racemic mixture containing both (S) and ® enantiomers.

    N-phenylbutanamide: A simpler analog lacking the amino and methyl groups.

Uniqueness: (S)-2-amino-3-methyl-N-phenylbutanamide is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

(2S)-2-amino-3-methyl-N-phenylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-8(2)10(12)11(14)13-9-6-4-3-5-7-9/h3-8,10H,12H2,1-2H3,(H,13,14)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVQXACDDVLRVJX-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1=CC=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NC1=CC=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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